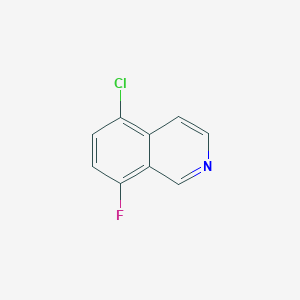

5-Chloro-8-fluoroisoquinoline

Description

5-Chloro-8-fluoroisoquinoline is a dihalogenated isoquinoline derivative featuring chlorine and fluorine substituents at positions 5 and 8, respectively. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom in their fused bicyclic structure, making them valuable in pharmaceutical and materials chemistry. The introduction of halogens such as chlorine and fluorine modulates electronic properties, influencing reactivity, solubility, and biological interactions. While direct references to 5-Chloro-8-fluoroisoquinoline are absent in the provided evidence, comparisons with structurally analogous compounds (e.g., halogenated isoquinolines and quinolines) allow for extrapolation of its properties and utilities.

Properties

IUPAC Name |

5-chloro-8-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGQUPOLGKUWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoroisoquinoline can be achieved through several methods:

-

Direct Fluorination and Chlorination: : One approach involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring. This can be done using electrophilic substitution reactions, where fluorine and chlorine sources are reacted with isoquinoline under controlled conditions .

-

Cyclization Reactions: : Another method involves the cyclization of precursors bearing pre-fluorinated and pre-chlorinated benzene rings. This approach allows for the simultaneous installation of the isoquinoline framework and the halogen substituents .

Industrial Production Methods

Industrial production of 5-Chloro-8-fluoroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Cross-Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

5-Chloro-8-fluoroisoquinoline serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecular structures through various chemical reactions, such as substitution and cross-coupling reactions.

Reagent in Organic Reactions

The compound is employed as a reagent in synthetic organic chemistry, facilitating the formation of diverse derivatives that are essential for research and development in pharmaceuticals and materials science .

Biological Applications

Antimicrobial Properties

Research indicates that 5-chloro-8-fluoroisoquinoline exhibits significant antimicrobial activity. Studies have shown that isoquinoline derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) below 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential.

Anticancer Activity

In vitro studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle progression and activation of caspases. For example, derivatives similar to 5-chloro-8-fluoroisoquinoline have inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology.

Industrial Applications

Material Science

5-Chloro-8-fluoroisoquinoline is also significant in the development of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals. Its unique properties allow for enhancements in electronic applications, contributing to the advancement of display technologies .

Agrochemical Production

The compound is utilized in the synthesis of agrochemicals, where it acts as an important intermediate for producing pesticides and herbicides .

Antibacterial Study

A study evaluating the antibacterial efficacy of several isoquinoline derivatives found that compounds with halogen substitutions exhibited enhanced activity against E. coli and Bacillus subtilis. The study reported MIC values ranging from 8 µg/mL to 16 µg/mL for the most potent derivatives.

Anticancer Study

Another research project focused on the cytotoxic effects of isoquinoline derivatives on human cancer cell lines. Results indicated that treatment with 5-chloro-8-fluoroisoquinoline led to a significant decrease in cell viability, with IC50 values suggesting potent anticancer properties.

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The following table and discussion highlight key differences and similarities between 5-Chloro-8-fluoroisoquinoline and related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Comparison of 5-Chloro-8-fluoroisoquinoline with Analogues

Substituent Effects on Reactivity and Electronic Properties

- Halogen Type: Bromine in 5-Bromoisoquinoline (Br at C5) offers greater polarizability than chlorine or fluorine, facilitating nucleophilic aromatic substitution (e.g., amination in ).

- Dual Halogenation: 5-Bromo-8-chloroisoquinoline (Br at C5, Cl at C8) demonstrates increased steric hindrance and molecular weight (250.51 g/mol) compared to the fluoro-chloro derivative (185.6 g/mol), which may limit its utility in sterically sensitive reactions .

- Comparatively, fluorine in 5-Chloro-8-fluoroisoquinoline exerts a milder EWG effect, balancing reactivity and stability .

Biological Activity

5-Chloro-8-fluoroisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Chloro-8-fluoroisoquinoline belongs to the isoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine-like ring. The presence of halogen substituents, particularly chlorine and fluorine, is believed to enhance its biological activity by influencing molecular interactions with biological targets.

The biological activity of 5-chloro-8-fluoroisoquinoline is mediated through several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes. For instance, it has been shown to interact with dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs .

- Receptor Modulation : It can modulate receptor activity on cell surfaces, potentially affecting signal transduction pathways that regulate cell growth and survival.

- Chelation Properties : Similar to other compounds in its class, it may exhibit chelation properties that deprive pathogens of essential metal ions, thereby inhibiting their growth .

Antimicrobial Activity

5-Chloro-8-fluoroisoquinoline exhibits significant antimicrobial properties. Studies have reported its effectiveness against various strains of bacteria and fungi. For instance:

| Microorganism | MIC (µg/ml) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 0.062 - 0.25 | Effective against MDR strains |

| Escherichia coli | 1.0 | Moderate activity |

| Candida albicans | 2.0 | Moderate antifungal activity |

The compound's mechanism against Mycobacterium tuberculosis suggests that it operates through unique pathways not shared with conventional antitubercular drugs .

Anticancer Activity

Research indicates that 5-chloro-8-fluoroisoquinoline may possess anticancer properties. A study involving various cancer cell lines showed that the compound reduced cell viability significantly:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Non-small cell lung cancer (NSCLC) | 10 - 15 | Significant growth inhibition |

| Breast cancer (MCF-7) | 5 - 10 | Strong cytotoxic effects |

The structure-activity relationship (SAR) studies suggest that the presence of halogens at specific positions enhances the compound's potency against cancer cells .

Case Studies and Research Findings

- Antituberculosis Study : In vitro tests demonstrated that cloxyquin (a related compound) showed promising results against multidrug-resistant Mycobacterium tuberculosis strains with MICs ranging from 0.062 to 0.25 µg/ml, indicating the potential for further development in treating resistant infections .

- Anticancer Efficacy : A study assessing various analogs of isoquinoline derivatives found that those with halogen substitutions exhibited enhanced anticancer activity, particularly against NSCLC cells, suggesting a pathway for developing new cancer therapeutics .

- Mechanistic Insights : Molecular docking studies have provided insights into how 5-chloro-8-fluoroisoquinoline interacts with serum albumin, indicating its potential as a carrier molecule in blood circulation and enhancing its bioavailability .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 5-Chloro-8-fluoroisoquinoline, and how is purity validated?

- Methodological Answer : Common synthetic routes involve halogenation of isoquinoline precursors, such as electrophilic substitution or cross-coupling reactions. For purity verification, techniques like high-performance liquid chromatography (HPLC) (≥99% purity thresholds) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR for structural confirmation) are critical. Column chromatography is typically employed for purification, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients) .

Q. Which spectroscopic methods are most reliable for characterizing 5-Chloro-8-fluoroisoquinoline?

- Methodological Answer :

- NMR Spectroscopy : <sup>19</sup>F NMR is essential for confirming fluorine placement, while <sup>1</sup>H NMR identifies proton environments near substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹).

- Cross-referencing with computational simulations (e.g., density functional theory, DFT) enhances accuracy .

Q. What experimental protocols ensure safe handling and storage of 5-Chloro-8-fluoroisoquinoline?

- Methodological Answer : Store under inert atmospheres (argon/nitrogen) in amber glass vials to prevent photodegradation. Use desiccants (e.g., molecular sieves) in low-humidity environments. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and periodic HPLC checks are recommended to monitor degradation .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of 5-Chloro-8-fluoroisoquinoline in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl and F substituents reduces electron density at the isoquinoline core, affecting catalytic activity. DFT calculations can map electron distribution (e.g., Mulliken charges), while kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) quantify substituent effects. Compare with analogs (e.g., 5-Bromo-8-fluoroisoquinoline) to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from 5-Chloro-8-fluoroisoquinoline?

- Methodological Answer :

- Systematic Review : Use databases (e.g., Scopus) to aggregate studies, filtering by reaction conditions (temperature, solvent, catalyst loading) .

- Control Experiments : Replicate disputed studies with standardized protocols (e.g., identical catalyst precursors, inert conditions).

- Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., ligand-to-metal ratios) causing divergent outcomes .

Q. How can regioselective functionalization of 5-Chloro-8-fluoroisoquinoline be achieved without dehalogenation?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups for Cl protection during fluorination).

- Catalyst Screening : Test palladium/copper catalysts with varying ligands (e.g., bipyridine vs. phosphine ligands) to minimize side reactions.

- In Situ Monitoring : Use <sup>19</sup>F NMR to track reaction progress and detect early-stage dehalogenation .

Q. What role does 5-Chloro-8-fluoroisoquinoline play in modulating photophysical properties of coordination polymers?

- Methodological Answer : As a ligand, its rigid structure and halogen substituents enhance charge-transfer transitions. Characterize via:

- X-ray crystallography : Resolve coordination geometry and π-π stacking interactions.

- Luminescence Studies : Measure emission spectra (e.g., fluorescence quantum yields) under UV excitation. Compare with non-halogenated analogs to isolate substituent effects .

Data Analysis & Experimental Design

Q. How should researchers design solubility studies for 5-Chloro-8-fluoroisoquinoline across solvents?

- Methodological Answer :

- Solvent Selection : Span polarity ranges (e.g., water, DMSO, toluene).

- Temperature Gradients : Use controlled baths (e.g., 25°C to 60°C) with equilibration periods.

- Quantification : UV-Vis spectroscopy at λmax (determined via prior scans) for concentration calculations. Publish full solvent parameters (Hansen solubility parameters) for reproducibility .

Q. What computational approaches predict the biological activity of 5-Chloro-8-fluoroisoquinoline derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinase inhibitors) using software like AutoDock Vina.

- QSAR Modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity data from literature. Validate with in vitro assays (e.g., IC50 measurements) .

Tables for Key Data

Table 1 : Common Synthetic Routes for 5-Chloro-8-fluoroisoquinoline

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference Technique |

|---|---|---|---|---|

| Halogenation | Cl2/FeCl3, F2/Cu | 65–75 | ≥98% | <sup>19</sup>F NMR |

| Cross-Coupling | Pd(OAc)2, ligand, base | 80–85 | ≥99% | HRMS |

Table 2 : Spectroscopic Signatures of 5-Chloro-8-fluoroisoquinoline

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| <sup>1</sup>H NMR | δ 8.5–9.0 (isoquinoline H) | Aromatic proton environment |

| <sup>19</sup>F NMR | δ -110 to -120 | Fluorine electronic environment |

| IR | 1100 cm⁻¹ (C-F stretch) | Confirms fluorine presence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.